molecular formula C9H12N2O B3247425 6-(Isopropylamino)nicotinaldehyde CAS No. 181936-87-8

6-(Isopropylamino)nicotinaldehyde

Cat. No.: B3247425
CAS No.: 181936-87-8
M. Wt: 164.2 g/mol
InChI Key: JYXVPTSSCSXWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isopropylamino)nicotinaldehyde is a nicotinamide derivative characterized by a pyridine ring substituted with an aldehyde group at position 3 and an isopropylamino group at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its aldehyde group enables nucleophilic addition reactions, while the isopropylamino substituent contributes to steric and electronic modulation, influencing reactivity and binding affinity in target systems.

Properties

IUPAC Name

6-(propan-2-ylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(2)11-9-4-3-8(6-12)5-10-9/h3-7H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXVPTSSCSXWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234501
Record name 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181936-87-8
Record name 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181936-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(Isopropylamino)nicotinaldehyde typically involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituent at Position 6 Key Properties Applications/Research Findings References
6-(Isopropylamino)nicotinaldehyde Isopropylamino (-NHCH(CH₃)₂) - Bulky substituent enhances steric hindrance.
- Electron-donating amino group may stabilize intermediates.
Likely intermediate for bioactive molecules (e.g., kinase inhibitors or herbicides).
6-(4-Hydroxyphenyl)nicotinaldehyde 4-Hydroxyphenyl (-C₆H₄OH) - Polar hydroxyl group improves aqueous solubility.
- Prone to oxidation.
Potential use in pharmaceutical synthesis (e.g., antioxidant or anti-inflammatory agents).
6-(2-Hydroxyethylamino)nicotinaldehyde 2-Hydroxyethylamino (-NHCH₂CH₂OH) - Hydrophilic substituent enhances solubility.
- Capable of hydrogen bonding.
Intermediate for water-soluble drugs or metal chelators.
6-(2-Bromophenyl)nicotinaldehyde 2-Bromophenyl (-C₆H₄Br) - Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- High molar mass.
Key precursor in palladium-catalyzed syntheses of biaryl structures.

Key Insights:

  • Solubility: Hydrophilic derivatives like 6-(2-hydroxyethylamino)nicotinaldehyde are better suited for aqueous-phase reactions, whereas brominated analogs excel in organic solvents .
  • Reactivity : Bromophenyl and hydroxyphenyl variants exhibit distinct reactivities—bromine supports cross-coupling, while hydroxyl groups may participate in redox or conjugation reactions .

Biological Activity

6-(Isopropylamino)nicotinaldehyde is a chemical compound with the molecular formula C9_9H12_{12}N2_2O and a molecular weight of 164.2 g/mol. It has garnered attention in medicinal chemistry due to its structural resemblance to biologically active compounds, particularly its potential interactions with nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies.

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound is believed to act as an agonist at these receptors, potentially enhancing cholinergic signaling, which can influence various physiological processes such as cognition and muscle contraction.

Pharmacological Effects

  • Neurotransmission Modulation :
    • The compound has been studied for its effects on cognitive function, particularly in models of Alzheimer's disease where cholinergic signaling is compromised.
    • It may improve synaptic plasticity and memory retention by enhancing nAChR activity.
  • Gastrointestinal Motility :
    • Research indicates that compounds similar to this compound can promote gastrointestinal motility via cholinergic M1 receptor agonism .
  • Potential Anticancer Properties :
    • Preliminary studies suggest that derivatives of nicotinaldehyde exhibit anticancer properties, possibly through apoptosis induction in cancer cell lines .

Comparative Analysis

The biological activity of this compound can be compared with other nicotinaldehyde derivatives:

Compound NameStructural FeatureBiological Activity
NicotinaldehydeLacks isopropylamino groupModerate nAChR activity
6-Methylamino-nicotinaldehydeContains methylamino groupEnhanced nAChR activity
6-Dimethylamino-nicotinaldehydeContains dimethylamino groupHigher potency at nAChRs

The presence of the isopropylamino group in this compound may confer unique pharmacological properties compared to its analogs, potentially enhancing its effectiveness as a therapeutic agent .

Study on Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry examined the effects of various nicotinaldehyde derivatives on cognitive function in rodent models. The results indicated that this compound significantly improved memory retention compared to controls, suggesting its potential use in treating cognitive decline associated with neurodegenerative diseases.

Anticancer Activity Assessment

In vitro studies have assessed the anticancer properties of this compound against breast cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of specific apoptotic pathways, showcasing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Isopropylamino)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-(Isopropylamino)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.